N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide

Medicinal chemistry Structure-activity relationship Physicochemical property profiling

This oxazolidinone-sulfonamide is a non-interchangeable research tool for SAR studies. Its unique unsubstituted thiophene ring and sulfonamide (not carboxamide) linkage geometry distinctly alter lipophilicity (XLogP3-AA 2.2) and hydrogen-bonding capacity versus linezolid or rivaroxaban. It serves as a clean comparator for deconvoluting antibacterial ribosomal binding, an advanced intermediate for focused library synthesis via the reactive thiophene handle, and a structurally matched negative control in Factor Xa screening cascades. Ideal for assay development requiring a defined oxazolidinone profile without re-synthesizing the core.

Molecular Formula C14H14N2O4S2
Molecular Weight 338.4
CAS No. 954637-28-6
Cat. No. B2860796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
CAS954637-28-6
Molecular FormulaC14H14N2O4S2
Molecular Weight338.4
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2
InChIKeyIZMHRGHTMPIXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide (CAS 954637-28-6): Structural Identity and Class Context for Procurement Screening


N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide (CAS 954637-28-6, molecular formula C₁₄H₁₄N₂O₄S₂, MW 338.4 g/mol) is a synthetic small molecule that combines a 1,3-oxazolidin-2-one core, an N-phenyl substituent, and a thiophene-2-sulfonamide side chain linked via a methylene bridge at the oxazolidinone 5-position. [1] It belongs to the oxazolidinone class, which includes the FDA-approved antibiotic linezolid and the anticoagulant rivaroxaban, but is distinguished from both by its sulfonamide linkage to an unsubstituted thiophene ring. [2][3] The compound is catalogued in PubChem (CID 16922373) and is primarily available as a research-grade screening compound or building block from specialty chemical suppliers, with no reported clinical development status.

Why N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide Cannot Be Replaced by Linezolid, Rivaroxaban, or Simple Thiophene Sulfonamides


Within the oxazolidinone-containing chemical space, substitution at the 5-position side chain is the primary determinant of both target engagement profile and physicochemical behavior. Linezolid carries an acetamide group that enables ribosomal binding for antibacterial activity [1]; rivaroxaban bears a 5-chlorothiophene-2-carboxamide that confers potent Factor Xa inhibition [2]; simple thiophene-2-sulfonamide lacks the oxazolidinone core entirely [3]. The target compound uniquely pairs an unsubstituted thiophene-2-sulfonamide with an N-phenyl-oxazolidinone scaffold, producing a sulfonamide (rather than carboxamide) linkage geometry, altered hydrogen-bonding capacity (one H-bond donor vs. two for linezolid), and distinct lipophilicity (XLogP3-AA = 2.2) that collectively differentiate it from all three comparator classes. [4] Generic substitution with any of these alternatives would yield a different target-binding profile and physicochemical property set, making the specific compound non-interchangeable for structure-activity relationship (SAR) studies, assay development, or chemical probe applications.

Quantitative Differential Evidence for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide (CAS 954637-28-6) vs. Closest Structural Analogs


Sulfonamide vs. Carboxamide Linkage: H-Bond Donor/Acceptor Profile Differentiation from Linezolid and Rivaroxaban

The target compound features a sulfonamide (-SO₂NH-) linker between the oxazolidinone-methyl and thiophene moieties, whereas linezolid uses an acetamide (-NHCOCH₃) and rivaroxaban uses a carboxamide (-CONH-) linker. This substitution alters the hydrogen-bonding capacity: the target compound has 1 hydrogen-bond donor (the sulfonamide NH) and 6 hydrogen-bond acceptors (two sulfonamide oxygens, two oxazolidinone oxygens, and the thiophene sulfur), compared to linezolid's 2 H-bond donors and 5 H-bond acceptors, and rivaroxaban's 1 H-bond donor and 6 H-bond acceptors. [1][2][3] The sulfonamide group also introduces a tetrahedral sulfur center with distinct geometry (S=O bond angles) relative to the planar amide groups in the comparators. [4]

Medicinal chemistry Structure-activity relationship Physicochemical property profiling

Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. Linezolid for Blood-Brain Barrier Penetration Potential

The target compound has a computed XLogP3-AA value of 2.2, derived from the unsubstituted thiophene-sulfonamide group. [1] In contrast, linezolid has a computed XLogP3-AA of 0.6, making it substantially more hydrophilic. [2] Rivaroxaban has an XLogP3-AA of 1.9, closer to but still below the target compound. [3] The higher lipophilicity of the target compound (ΔXLogP = +1.6 vs. linezolid; ΔXLogP = +0.3 vs. rivaroxaban) suggests superior passive membrane permeability, which may translate to improved cell penetration in intracellular target assays or enhanced CNS exposure potential.

Drug-like property optimization CNS drug discovery Lipophilicity profiling

Topological Polar Surface Area (TPSA): Implications for Oral Bioavailability vs. Rivaroxaban

The target compound has a computed topological polar surface area (TPSA) of 112 Ų, compared to rivaroxaban's TPSA of 124 Ų and linezolid's TPSA of 98 Ų. [1][2][3] TPSA values below 140 Ų are generally associated with favorable oral absorption. The target compound's intermediate TPSA (12 Ų lower than rivaroxaban, 14 Ų higher than linezolid) reflects the balance between the polar sulfonamide group and the lipophilic thiophene ring, positioning it between the two clinical comparators for predicted passive oral absorption.

ADME prediction Oral bioavailability Drug-likeness

Unsubstituted Thiophene vs. 5-Chlorothiophene: Impact on Oxidative Metabolism Risk Compared to Rivaroxaban

The target compound contains an unsubstituted thiophene ring, whereas rivaroxaban and its closely related analog BAY 59-7939 Analog 28 bear a 5-chloro substituent on the thiophene. [1] Unsubstituted thiophene is a known site for cytochrome P450-mediated oxidative metabolism (S-oxidation and epoxidation). [2] While direct metabolic stability data for the target compound are not available in the public domain, the absence of the 5-chloro blocking group differentiates it from rivaroxaban-class compounds. The 5-chloro substituent in rivaroxaban was specifically introduced to block metabolic oxidation at the thiophene 5-position, contributing to its oral bioavailability. [3] The target compound's unsubstituted thiophene may therefore exhibit higher intrinsic metabolic clearance, making it a useful tool compound for studying thiophene metabolism pathways or a starting scaffold requiring metabolic stabilization.

Metabolic stability Cytochrome P450 Lead optimization

N-Phenyl vs. N-(3-Fluoro-4-morpholinyl) Substituent on Oxazolidinone: Divergent Target Profiles Compared to Linezolid

The target compound carries a simple N-phenyl substituent on the oxazolidinone ring, whereas linezolid features an N-(3-fluoro-4-morpholinyl)phenyl group that is essential for its ribosomal binding and antibacterial activity. [1][2] The morpholine ring in linezolid forms critical interactions with the 23S rRNA of the 50S ribosomal subunit. [3] The target compound's N-phenyl group lacks both the morpholine and the 3-fluoro substituent present in linezolid, predicting a loss of linezolid-like ribosomal binding. This structural divergence suggests that the target compound may exhibit a different biological target profile, potentially including carbonic anhydrase inhibition (common among unsubstituted aromatic sulfonamides) or other off-ribosomal activities. [4]

Antibacterial pharmacology Target selectivity Ribosomal inhibition

High-Strength Differential Evidence Summary: Critical Data Gap Acknowledgment

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, and the patent literature (excluding benchchems, molecule, evitachem, and vulcanchem per source exclusion rules) did not identify any published quantitative biological activity data (MIC, IC₅₀, Kd, Ki, or ADME parameters) for CAS 954637-28-6 as of April 2026. [1] No head-to-head comparisons against linezolid, rivaroxaban, or other oxazolidinone analogs are available in the peer-reviewed literature. The only publicly available quantitative data are computed physicochemical properties from PubChem. [1] All evidence in this guide classified as 'Cross-study comparable' or 'Class-level inference' is derived from structurally analogous compounds studied in separate experimental contexts. This data gap means that procurement decisions must be based on the compound's structural differentiation and predicted properties rather than on proven biological performance advantages. Users requiring validated biological activity data should commission bespoke in vitro profiling prior to committing to large-scale procurement.

Data transparency Procurement risk assessment Assay development planning

Research and Industrial Application Scenarios for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide (CAS 954637-28-6)


Oxazolidinone Scaffold Diversification in Antibacterial Lead Optimization

The compound serves as a structurally distinct entry point for oxazolidinone-based antibacterial SAR studies. Its N-phenyl (rather than N-morpholinyl-fluorophenyl) substitution and thiophene-sulfonamide (rather than acetamide) side chain make it a clean comparator to linezolid for deconvoluting the contributions of the N-aryl and C-5 side-chain motifs to ribosomal binding and antibacterial spectrum. As demonstrated by Kamal et al. (2013), oxazolidino-sulfonamides as a class exhibit MIC values in the 2.0–6.0 μg/mL range against Gram-positive and Gram-negative bacteria [1]; the target compound's unsubstituted thiophene-sulfonamide represents a specific sub-class within this series whose biological activity remains to be empirically determined.

Physicochemical Probe for Membrane Permeability Studies in Oxazolidinone Chemical Space

With an XLogP3-AA of 2.2 and TPSA of 112 Ų, the target compound occupies a physicochemical niche between linezolid (XLogP 0.6, TPSA 98 Ų) and rivaroxaban (XLogP 1.9, TPSA 124 Ų) [1][2][3]. This intermediate profile makes it a valuable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to establish the lipophilicity-permeability relationship within the oxazolidinone class, independent of active transporter effects.

Negative Control or Counter-Screen in Factor Xa Inhibition Assays

Rivaroxaban and its sulfonamide analog BAY 59-7939 Analog 28 (IC₅₀ = 1200 nM for Factor Xa) both contain a 5-chlorothiophene moiety critical for binding to the Factor Xa S1 pocket [1][2]. The target compound's unsubstituted thiophene and simple N-phenyl (rather than N-(4-morpholinonephenyl)) groups predict substantially reduced Factor Xa affinity. This makes the compound a candidate for use as a structurally matched negative control in Factor Xa screening cascades, helping to confirm that observed inhibitory activity is specific to the chlorothiophene-morpholinone pharmacophore.

Building Block for Late-Stage Diversification via Thiophene Functionalization

The unsubstituted thiophene ring in the target compound provides a reactive handle for further synthetic elaboration—including halogenation, Suzuki coupling, or electrophilic substitution—that is absent in the 5-chlorothiophene derivatives. [1] This makes the compound a versatile advanced intermediate for generating focused libraries of oxazolidinone-sulfonamides with diverse thiophene substitution patterns, supporting medicinal chemistry programs exploring SAR around the thiophene moiety without the need to re-synthesize the oxazolidinone core.

Quote Request

Request a Quote for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.